

Ro 90-7501 PP5 inhibitor TPR-dependent

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Compound Focus: Ro 90-7501

CAS No.: 293762-45-5

Cat. No.: S541726

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Core Mechanistic Insights

The key mechanism of **Ro 90-7501** is its **TPR-dependent inhibition** of PP5, which distinguishes it from other phosphatase inhibitors.

- **Novel TPR-Dependent Action:** Unlike natural inhibitors (e.g., okadaic acid) that bind the catalytic site common to PPP family phosphatases, **Ro 90-7501** requires the **Tetratricopeptide Repeat (TPR) domain** of PP5 for efficient inhibition [1] [2]. The TPR domain is a regulatory module that mediates protein-protein interactions and maintains PP5 in an autoinhibited state [2]. Binding at this domain represents a unique strategy for selective inhibition.
- **Implications for Drug Discovery:** This mechanism might be a useful tool for studying PP5's regulatory roles and for developing more specific inhibitors, as targeting regulatory domains rather than conserved catalytic sites can improve selectivity [1].

Experimental Protocols for Key Findings

The following experiments are fundamental for elucidating the inhibitor's mechanism and biological effects.

1. Identification and Mechanistic Validation of Ro 90-7501 as a PP5 Inhibitor

- **Primary Inhibitor Screening:** Approximately 400 compounds from the Library of Pharmacologically Active Compounds (LOPAC1280) were screened. Phosphatase activity of PP5 was measured using a colorimetric assay with **4-nitrophenol phosphate (pNPP)** as a substrate [2].

- **Mechanism of Action Studies:** To confirm TPR-dependency, the inhibitory effect of **Ro 90-7501** was tested against various truncated constructs of PP5, including versions lacking the TPR domain. The finding that **Ro 90-7501 lost its inhibitory potency** against the TPR-deletion mutant provided direct evidence for its novel mechanism [2].

2. Investigating the Radiosensitizing Effects of Ro 90-7501

- **Clonogenic Survival Assay:** This gold-standard method for measuring long-term cell survival after radiation was used. **HeLa and ME-180 cervical cancer cells** were treated with 10 μ M **Ro 90-7501**, irradiated 4 hours later, and then cultured for 10-14 days to form colonies. The results demonstrated that **Ro 90-7501** significantly enhanced radiation-induced cell killing [3].
- **Analysis of DNA Damage Response (Western Blotting):** To understand the molecular basis of radiosensitization, researchers analyzed key proteins in the DNA damage response pathway. They showed that **Ro 90-7501 suppressed the phosphorylation of ATM (at Ser1981) and its downstream targets**, including H2AX (Ser139), Chk1 (Ser345), and Chk2 (Thr68), following irradiation [3].
- **In Vivo Tumor Growth Delay Assay:** The effect was validated in a mouse model. **BALB/c nude mice** bearing HeLa cell-derived tumors were treated with **Ro 90-7501** (5 μ g/g, intraperitoneal injection) in combination with a single 10 Gy dose of radiation. Tumor volume was tracked, and the combination treatment led to a significant delay in tumor growth compared to radiation alone [3].

Biological Functions and Technical Data

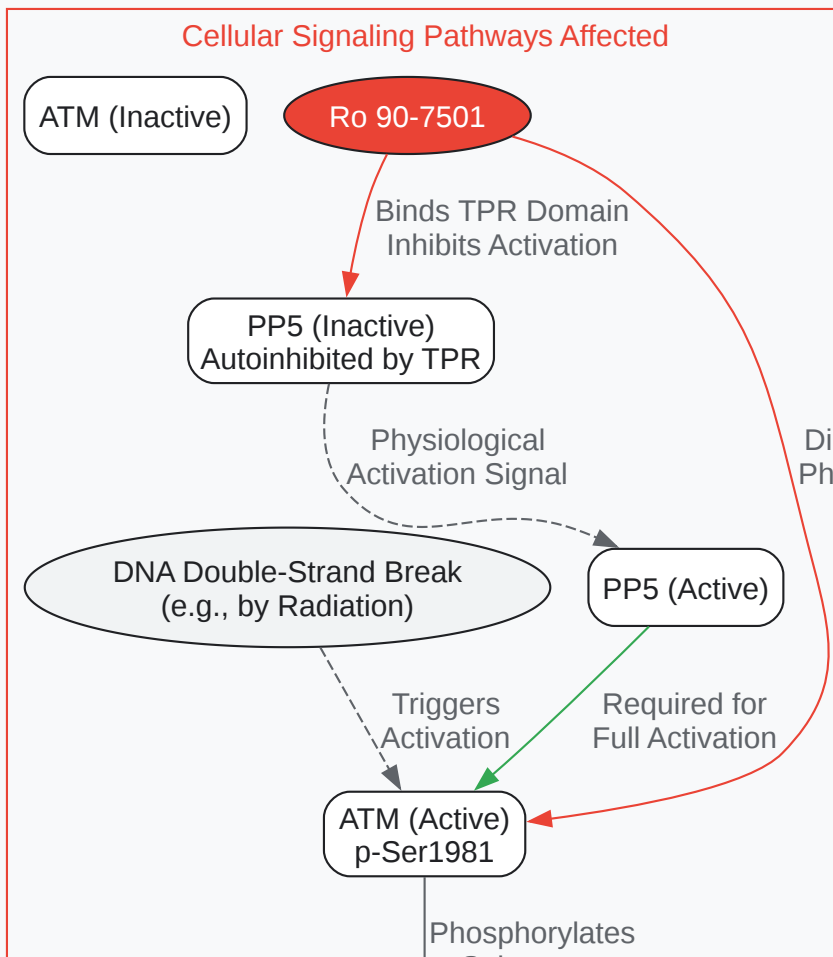
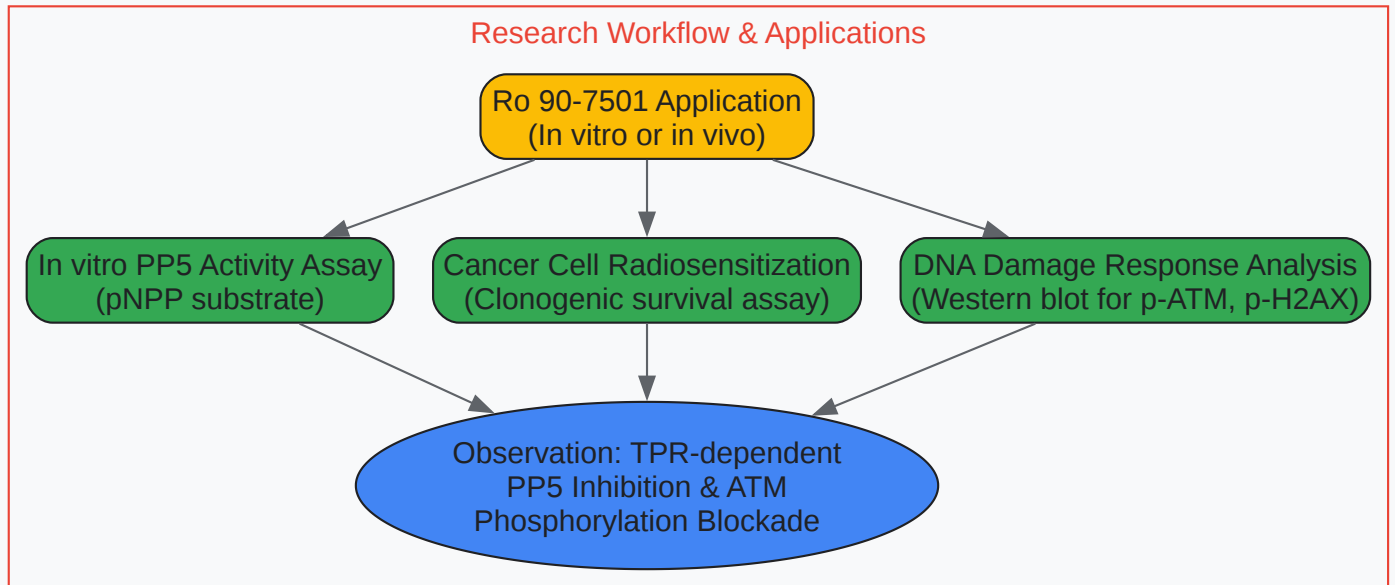
Ro 90-7501 has been characterized in several biological contexts, and its key technical specifications are summarized below.

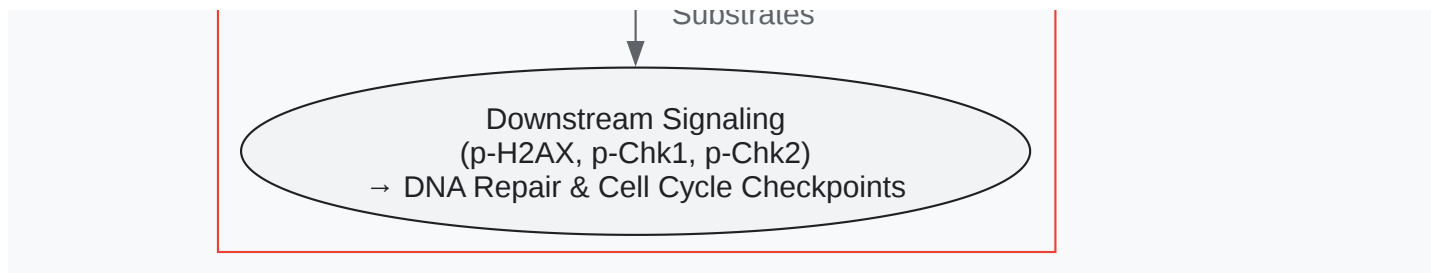
Aspect	Description
Primary Molecular Targets	Protein Phosphatase 5 (PP5) [1] [4], Amyloid- β 42 (A β 42) fibril assembly [3] [4], ATM kinase phosphorylation [3]
Reported Biological Effects	Inhibition of A β 42-induced cytotoxicity (EC ₅₀ = 2 μ M) [4], enhancement of TLR3/RLR-mediated antiviral response [4], radiosensitization of cervical cancer cells [3] [5]
Key Signaling Pathways Affected	Inhibition of PP5 \rightarrow Impacts DNA damage-induced ATM activation [6]. Direct inhibition of ATM phosphorylation \rightarrow Suppresses H2AX, Chk1, Chk2 signaling [3].

Aspect	Description
Molecular Weight	340.38 g/mol [4]
CAS Number	293762-45-5 [4]

Research Applications and Pathways

The following diagram synthesizes research workflows and signaling pathways from the literature, illustrating how **Ro 90-7501** is used experimentally and its impact on cellular processes.





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Diagram of **Ro 90-7501**'s research applications and its dual inhibition of PP5 and ATM, leading to impaired DNA damage response.

Future Research Directions

Based on the current understanding, several promising research directions emerge:

- **Structural Studies:** Solving the co-crystal structure of **Ro 90-7501** bound to the TPR domain of PP5 would be invaluable for rational drug design.
- **Specificity Profiling:** A broader profiling of the inhibitor's specificity across the wider kinome and phosphatome would help clarify off-target effects.
- **Therapeutic Combination Strategies:** Exploring its efficacy in combination with other DNA-damaging agents (beyond radiation) or molecularly targeted drugs in different cancer models could expand its therapeutic potential.

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